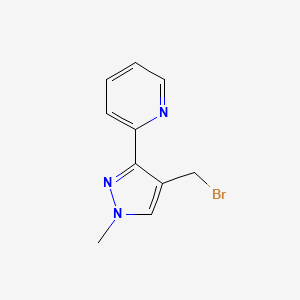

2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

2-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-7-8(6-11)10(13-14)9-4-2-3-5-12-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBUDSAQQXWWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Due to its unique structural features, including a bromomethyl group and a pyrazole ring, this compound has been the subject of various studies aimed at understanding its biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 238.08 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in cellular models.

- Antimicrobial Properties : The compound has been tested against various microbial strains, showing significant antibacterial activity.

The biological activity of this compound is believed to be influenced by its interactions with specific biological targets, including enzymes and receptors. For instance, it has been identified as a potential allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the context.

Antitumor Activity

A study published in Molecules evaluated the antitumor effects of pyrazole derivatives. The results indicated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the specific derivative tested .

Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory properties of pyrazole compounds in a model of neurotoxicity. The findings revealed that treatment with this compound significantly increased cell viability in the presence of inflammatory stimuli, suggesting its protective role against neuroinflammation .

Antimicrobial Activity

A comprehensive study explored the antimicrobial efficacy of various pyrazole derivatives against multiple strains of bacteria. The results showed that some derivatives demonstrated MIC values as low as 0.5 µg/mL against Gram-positive bacteria, indicating strong antibacterial properties .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine ()

- Key Differences : The chloroethyl group at position 1 replaces the methyl group in the target compound.

- Impact: Reactivity: The chloroethyl group introduces a different leaving group (Cl vs. Bromine’s higher leaving-group ability may render the target compound more reactive in nucleophilic substitutions . Biological Activity: Chloroethyl groups are associated with alkylating chemotherapeutic agents, suggesting divergent therapeutic applications compared to bromomethyl derivatives .

Methyltriazole Derivatives ()

- Key Differences : Compounds like 1-((3H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazole feature triazole rings instead of pyrazole.

- Impact :

- Bioactivity : Triazole-containing compounds in demonstrated antibacterial and antifungal activity (MIC: 8–32 µg/mL against S. aureus and E. coli), suggesting that pyrazole-pyridine hybrids like the target compound may also exhibit antimicrobial properties but with modified potency due to bromine’s steric and electronic effects .

5-(Bromomethyl)-2-(trifluoromethyl)pyridine Derivatives ()

- Key Differences : Bromomethyl is positioned on a pyridine ring with a trifluoromethyl substituent.

- Impact :

Antimicrobial Activity

- Methyltriazole Derivatives (): Exhibited MIC values of 8–32 µg/mL against Gram-positive and Gram-negative bacteria.

Crystallographic and Stability Data

- 4-(4-Bromophenylhydrazono) Derivatives (): Dihedral angles between pyrazole and pyridine rings (3.5–22.0°) influence molecular planarity. The target compound’s bromomethyl group may introduce steric hindrance, reducing planarity and altering crystal packing .

Melting Points and Solubility

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine typically involves:

- Construction of the pyrazole core with methyl and bromomethyl substituents.

- Coupling the pyrazole moiety to the pyridine ring.

- Functional group transformations such as halogenation to introduce the bromomethyl group.

Key Preparation Routes and Reaction Conditions

Alkylation of Pyrazole Boronic Ester

A common approach starts with 4-pyrazoleboronic acid pinacol ester as the pyrazole precursor. Alkylation is performed using an alkyl halide (e.g., bromomethyl halide) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60 °C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by extraction with ethyl acetate and washing with water and brine, followed by drying and concentration to yield the alkylated pyrazole intermediate.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Alkylation | Alkyl halide (1.25 equiv.), K₂CO₃ (2.0 equiv.), 4-pyrazoleboronic acid pinacol ester (1.0 equiv.), DMF, 60 °C | Alkylated pyrazole intermediate |

Suzuki Cross-Coupling Reaction

The pyrazole intermediate bearing the bromomethyl group is then coupled with a pyridine derivative via Suzuki-Miyaura cross-coupling. This involves:

- Aryl halide (pyridine derivative) and pyrazole boronic acid or ester.

- Cesium carbonate (Cs₂CO₃) as the base.

- Palladium catalyst such as PdCl₂(PPh₃)₂.

- Dry DMF or 1,2-dimethoxyethane (DME) as solvent.

- Reaction temperature between 85–100 °C under nitrogen atmosphere.

The reaction is monitored by LC-MS until complete conversion. The product is isolated by extraction and purification via flash column chromatography.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Aryl halide (1 equiv.), boronic acid/ester (1.5 equiv.), Cs₂CO₃ (1.5 equiv.), PdCl₂(PPh₃)₂ (0.1 equiv.), DMF/DME, 85–100 °C, N₂ atmosphere | This compound |

Halogenation and Functional Group Transformations

The bromomethyl group is introduced either by direct bromination of a methyl group on the pyrazole ring or by using bromomethyl-containing alkylating agents. For example, 4-bromo-1-methyl-1H-pyrazole can be synthesized by lithiation of 4-bromo-1-methyl-1H-pyrazole with n-butyllithium at low temperatures (-78 °C), followed by reaction with electrophiles such as N-methoxy-N-methylacetamide, and subsequent bromomethylation steps.

Detailed Experimental Data and Yields

Research Findings and Optimization Insights

- Catalyst and Base Selection: PdCl₂(PPh₃)₂ is effective for Suzuki coupling, with Cs₂CO₃ as a base providing good yields.

- Microwave Irradiation: Use of microwave irradiation at 130–150 °C significantly shortens reaction times and can improve yields (up to 44% in some cases).

- Protecting Groups: Some pyrazolyl-pyridine derivatives can be synthesized without protecting the N–H moiety, simplifying the synthesis.

- Oxidative Addition: The presence of bromide substituents on the pyrazole ring improves oxidative addition efficiency during coupling reactions, leading to better overall yields compared to methyl substituents on the pyridine ring.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Alkylation of pyrazole boronic ester | Alkyl halide, K₂CO₃, DMF | 60 °C, several hours | ~59% | Monitored by TLC, purified by chromatography |

| Suzuki Coupling | Aryl halide, boronic ester, PdCl₂(PPh₃)₂, Cs₂CO₃ | 85–100 °C, N₂ atmosphere, 0.5–1 h | 44–65% | Microwave irradiation improves efficiency |

| Lithiation and Electrophilic Substitution | 4-bromo-1-methylpyrazole, n-BuLi, electrophile | -78 to 0 °C | 57% | Requires inert atmosphere, low temperature |

Q & A

Q. What are the common synthetic routes for 2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation or nucleophilic substitution reactions. For example, bromomethyl groups can be introduced using brominating agents like N-bromosuccinimide (NBS) under radical or light-initiated conditions. Reaction optimization often involves selecting bases (e.g., DIPEA or KCO) and solvents (e.g., DMF or acetonitrile), which significantly impact reaction rates and yields. In analogous syntheses, DIPEA as a base achieved 95% yield in 4 hours, whereas KCO required 10 hours for 80% yield, highlighting base-dependent kinetics . Bromomethyl intermediates, such as 4-(bromomethyl)pyridine hydrobromide, are critical precursors, as seen in coupling reactions for heterocyclic systems .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the substitution pattern of the pyrazole and pyridine rings. For example, the bromomethyl group () typically appears as a singlet at ~4.3–4.5 ppm in H NMR, while pyridyl protons resonate between 7.5–8.5 ppm .

- X-ray Crystallography : The SHELX program suite (e.g., SHELXL) is widely used for refining crystal structures. Challenges like disorder in the bromomethyl group or twinning require iterative refinement and validation using tools like R-factor analysis and difference electron density maps .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) may improve resolution. Recrystallization from ethanol or dichloromethane/hexane mixtures is recommended for high-purity crystals, with yields often exceeding 80% in optimized protocols .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or functionalization reactions?

The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura coupling. Its reactivity is pH-dependent: in basic conditions, deprotonation of the methyl group can lead to elimination side products, necessitating controlled stoichiometry of bases like DIPEA . For instance, in the synthesis of pyridyl-imidazo[1,2-a]pyridine derivatives, bromomethyl groups enabled efficient C–N bond formation under mild conditions (room temperature, 4 hours) .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or angles may arise from thermal motion or crystal packing effects. Using high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters in SHELXL improves accuracy. For twinned crystals, the TWIN/BASF commands in SHELX can partition overlapping reflections, while the HKLF5 format addresses intensity integration challenges .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) or pharmaceutical intermediates?

The pyridyl and bromomethyl groups make it a versatile ligand or linker. For MOFs, coordination with transition metals (e.g., Zn, Cu) via pyridyl N-atoms creates porous architectures. In drug discovery, bromomethyl serves as a handle for introducing pharmacophores (e.g., in antileishmanial agents) via post-synthetic modifications .

Q. What mechanistic insights explain variations in biological activity for derivatives of this compound?

Structure-activity relationship (SAR) studies reveal that substituents on the pyrazole ring modulate antimicrobial activity. For example, electron-withdrawing groups (e.g., Br) enhance membrane permeability, while bulky groups reduce binding to target enzymes like cytochrome P450. Standardized assays (e.g., MIC against E. coli or C. albicans) validate these trends .

Methodological Notes

- Synthetic Optimization : Use DIPEA in non-polar solvents (e.g., dichloromethane) to minimize side reactions. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane 1:1) .

- Crystallography : For disordered bromomethyl groups, apply ISOR and DELU restraints in SHELXL to stabilize refinement .

- Biological Testing : Follow CLSI guidelines for antimicrobial assays, with streptomycin and fluconazole as positive controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.